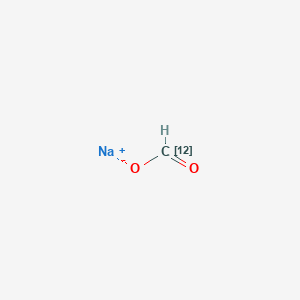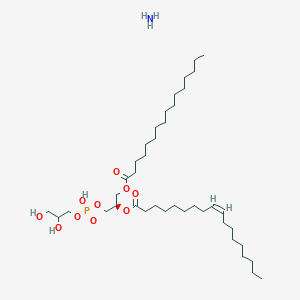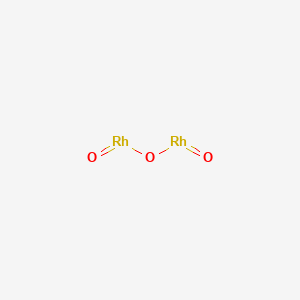
oxo(oxorhodiooxy)rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(oxorhodiooxy)rhodium is a complex compound containing rhodium and oxygen atoms. This compound is notable for its unique structure and properties, which make it valuable in various chemical processes and industrial applications. Rhodium, a rare and precious metal, is known for its catalytic properties, and when combined with oxygen, it forms oxo complexes that are highly reactive and versatile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxo(oxorhodiooxy)rhodium can be synthesized through several methods. One common approach involves heating rhodium metal in the presence of air or oxygen at temperatures ranging from 600 to 1000°C . Another method includes the dehydration of its hydrate or the thermal decomposition of rhodium nitrate . These processes yield rhodium oxide, which can then be further processed to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of rhodium phosphite complexes as catalysts. These complexes are employed in hydroformylation processes, where olefins react with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce aldehydes . The rhodium catalysts used in these processes are highly efficient and selective, making them ideal for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(oxorhodiooxy)rhodium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include carbon monoxide, hydrogen, and various olefins . The reactions typically occur under elevated temperatures and pressures, often in the presence of a catalyst.
Major Products Formed
The major products formed from reactions involving this compound include aldehydes, carboxylic acids, esters, and ketones . These products are valuable intermediates in the synthesis of various chemicals and materials.
Aplicaciones Científicas De Investigación
Oxo(oxorhodiooxy)rhodium has numerous applications in scientific research, including:
Biology: The compound’s catalytic properties make it useful in studying enzyme mechanisms and developing new biochemical processes.
Medicine: Research is ongoing to explore its potential in drug synthesis and other medical applications.
Industry: This compound is used in the production of fine chemicals, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism by which oxo(oxorhodiooxy)rhodium exerts its effects involves the coordination of the rhodium center with various ligands, including oxygen atoms. This coordination facilitates the activation of substrates and the subsequent catalytic reactions . The molecular targets and pathways involved include the formation of rhodium-carbonyl complexes and the insertion of carbon monoxide into metal-ligand bonds .
Comparación Con Compuestos Similares
Oxo(oxorhodiooxy)rhodium can be compared with other transition metal oxo complexes, such as those containing cobalt, nickel, and iron . These compounds share similar catalytic properties but differ in their reactivity and selectivity. For example, rhodium-based oxo complexes are often more selective and efficient in hydroformylation reactions compared to cobalt-based complexes . Other similar compounds include potassium ferrate and osmium tetroxide, which are also used as oxidizing agents .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential component in various catalytic processes, and ongoing research continues to uncover new uses and potential benefits.
Propiedades
Fórmula molecular |
O3Rh2 |
|---|---|
Peso molecular |
253.809 g/mol |
Nombre IUPAC |
oxo(oxorhodiooxy)rhodium |
InChI |
InChI=1S/3O.2Rh |
Clave InChI |
YRUZFXVGBSPFRV-UHFFFAOYSA-N |
SMILES canónico |
O=[Rh]O[Rh]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



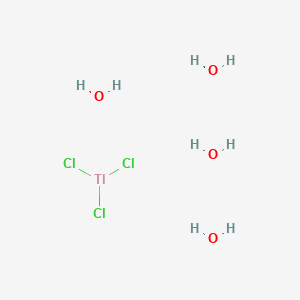

![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

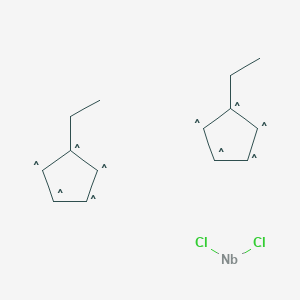

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
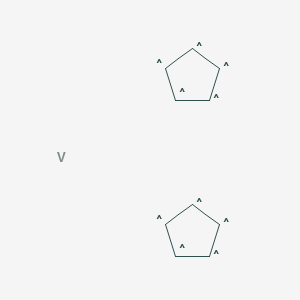
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
